2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide
Description
Properties
IUPAC Name |
2-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c9-11(10)7-4-1-5-8(11)6-2-3-6/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOAIVLPHKIKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)N(C1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with sulfur dioxide and formaldehyde in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
scaling up the laboratory synthesis methods with appropriate modifications for large-scale reactions and purification processes would be a plausible approach .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiadiazinane derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazinane derivatives .
Scientific Research Applications
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : May produce different oxidation states of thiadiazinane derivatives.
- Substitution : Nucleophilic substitution can occur at nitrogen or sulfur atoms.
Medicinal Chemistry
2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide has been investigated for its potential as a therapeutic agent. Notably, derivatives of this compound have shown promise as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is significant in Alzheimer's disease research. Verubecestat, a related compound, has demonstrated high selectivity for BACE1 and is currently in clinical trials for treating Alzheimer's disease .
Anticancer Research
Research has explored the anticancer properties of compounds related to thiadiazinane structures. For instance, derivatives have shown inhibitory activity against various cancer cell lines and may act by modulating apoptotic pathways. Studies indicate that certain thiadiazole analogues exhibit anti-apoptotic effects and protective properties against renal ischemia/reperfusion injury .
Material Science
In addition to biological applications, this compound serves as a building block in synthesizing more complex heterocyclic compounds used in materials science. Its unique structure allows it to contribute to the development of polymers and resins with specific properties.
Enzyme Inhibition Studies
The compound has been studied for its interaction with enzymes and receptors in biological systems. Its mechanism of action involves altering cellular pathways through enzyme inhibition, making it a candidate for further research in enzyme-targeted therapies .
Case Study 1: Alzheimer's Disease Therapeutics
Research involving derivatives of this compound has highlighted their potential as BACE1 inhibitors. In preclinical studies, these compounds significantly reduced levels of amyloid-beta in animal models, suggesting their utility in treating Alzheimer's disease .
Case Study 2: Anticancer Activity
A study on novel thiadiazole derivatives indicated that certain compounds derived from thiadiazinane structures exhibited significant cytotoxicity against cancer cell lines. The most potent compounds showed IC values lower than those of existing treatments, indicating their potential as new anticancer agents .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide, ranked by similarity scores derived from molecular descriptors (e.g., ring size, substituents, and functional groups) :
| Compound Name | CAS Number | Similarity Score | Key Structural Features |
|---|---|---|---|
| 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide | 5823-51-8 | 0.79 | Six-membered thiadiazinane; methyl substituent |
| 1,2,5-Thiadiazolidine 1,1-dioxide | 654073-32-2 | 0.79 | Five-membered thiadiazolidine; no substituent |
| Unnamed analog | 3984-14-3 | 0.78 | Likely thiadiazine or thiadiazole derivative |
| Unnamed analog | 147962-41-2 | 0.67 | Structural details unspecified |
Structural and Functional Differences
Ring Size and Saturation: The target compound’s six-membered thiadiazinane ring contrasts with the five-membered thiadiazolidine in 1,2,5-Thiadiazolidine 1,1-dioxide. Larger rings often exhibit greater conformational flexibility, which may enhance binding to biological targets or alter metabolic stability .
Substituent Effects: The cyclopropyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may enhance resistance to enzymatic degradation compared to the methyl group in 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide . Benzodioxin-fused thiadiazole analogs (e.g., compounds from ) exhibit α-glucosidase/α-amylase inhibition due to planar aromatic systems, whereas the non-fused, saturated thiadiazinane core of the target compound may prioritize different biological interactions .
Synthetic Accessibility :
- The synthesis of 1,4-benzodioxin-based thiadiazole derivatives involves iodine-mediated cyclization and multi-step reactions (e.g., thiosemicarbazone formation) . In contrast, the target compound’s synthesis likely requires cyclopropane ring installation via methods such as [2+1] cycloaddition, which may present challenges in regioselectivity and yield .
Biological Activity
2-Cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound belongs to the class of thiadiazinanes and is characterized by the presence of a cyclopropyl group and a sulfonyl moiety. Its molecular formula is C₇H₁₁N₃O₂S, and it has a molecular weight of approximately 189.25 g/mol. The compound's structure allows for unique interactions with biological targets due to its specific steric and electronic properties.
The mechanism of action for this compound involves its interaction with various biological receptors and enzymes. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that compounds within the thiadiazinane family can modulate the activity of enzymes linked to oxidative stress responses and inflammation .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 15.4 | Induction of apoptosis |
| MCF-7 (Breast) | 12.8 | Cell cycle arrest at G0/G1 phase |
| HeLa (Cervical) | 10.5 | Inhibition of proliferation |
These results suggest that the compound may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. In animal models, it has shown efficacy in reducing inflammation markers such as TNF-alpha and IL-6 when administered in doses ranging from 10 to 50 mg/kg .
Case Studies
A notable case study involved the administration of this compound in a rodent model of induced arthritis. The results indicated a significant reduction in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Toxicity and Safety Profile
Toxicological assessments indicate that while this compound exhibits promising therapeutic effects, it is essential to evaluate its safety profile. Preliminary studies have reported minimal toxicity at therapeutic doses; however, further studies are necessary to fully understand its pharmacokinetics and long-term effects .
Q & A
Q. How do researchers analyze the compound’s interaction with biological targets (e.g., enzyme inhibition studies)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to target proteins.
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .
Data Presentation and Analysis Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
